5-iodo-2-methylpyridazin-3(2H)-one
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Overview
Description
5-Iodo-2-methylpyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 5 and a methyl group at position 2 makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-2-methylpyridazin-3(2H)-one typically involves the iodination of 2-methylpyridazin-3(2H)-one. This can be achieved using iodine or iodine monochloride in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar iodination reactions but on a larger scale. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the oxidation state of the nitrogen atoms or the methyl group.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-2-methylpyridazin-3(2H)-one.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 5-iodo-2-methylpyridazin-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The iodine atom could play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridazin-3(2H)-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methylpyridazin-3(2H)-one: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
5-Chloro-2-methylpyridazin-3(2H)-one:
Uniqueness
The presence of the iodine atom in 5-iodo-2-methylpyridazin-3(2H)-one makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity, making it suitable for specific chemical transformations and applications.
Properties
IUPAC Name |
5-iodo-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-8-5(9)2-4(6)3-7-8/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVTUADLCFBPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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